Tert-butyl 5-oxopyrrolidine-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)6-4-7(11)10-5-6/h6H,4-5H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSQEVGMABVREK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl 5 Oxopyrrolidine 3 Carboxylate and Its Derivatives
De Novo Synthesis Approaches to the 5-Oxopyrrolidine-3-carboxylate Core
De novo synthesis involves the construction of the target molecule from simple, acyclic precursors. For the 5-oxopyrrolidine-3-carboxylate core, a common and effective strategy is the reaction of itaconic acid or its derivatives with an appropriate amine. nih.govmdpi.com This approach builds the carbon skeleton and introduces the necessary nitrogen atom in a convergent manner. For instance, the reaction between N-(4-aminophenyl)acetamide and itaconic acid in refluxing water directly yields 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, which serves as a precursor for further derivatization. nih.govmdpi.com
Cyclization Reactions in the Formation of the Pyrrolidine (B122466) Ring System
The formation of the five-membered lactam ring is the key step in synthesizing the 5-oxopyrrolidine core. Several cyclization strategies are employed, with the most prevalent being intramolecular amidation. This typically follows a conjugate addition of an amine to an α,β-unsaturated dicarbonyl compound like itaconic acid.
Another powerful method for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene. researchgate.netmdpi.com This reaction forms two new carbon-carbon bonds and can establish multiple stereocenters in a single step, offering a highly efficient route to densely functionalized pyrrolidines. acs.org Other intramolecular cyclization methods include hydroamination and sp³ C-H amination, which provide alternative pathways to the pyrrolidine skeleton. researchgate.net
| Cyclization Method | Precursors | Key Features | Reference |
|---|---|---|---|
| Intramolecular Amidation | Amine and Itaconic Acid Derivative | Robust and widely used for 5-oxopyrrolidine core. | nih.gov |
| [3+2] Cycloaddition | Azomethine Ylide and Alkene | High efficiency; potential for stereocontrol. | mdpi.comacs.org |
| Hydrozirconation-Cyclization | Chiral N-allyl oxazolidines | Tandem sequence for diastereoselective synthesis. | nih.gov |
| Intramolecular aza-Michael Cyclisation | Cbz-protected bis-homoallylic amines | Catalyzed by chiral acids for asymmetric synthesis. | whiterose.ac.uk |
Stereoselective and Diastereoselective Synthesis Routes
Controlling the stereochemistry at the C3 position of the pyrrolidine ring is crucial for many applications. Both stereoselective and diastereoselective methods have been developed to produce optically pure 5-oxopyrrolidine-3-carboxylate derivatives. nih.gov These methods often rely on the use of chiral auxiliaries, catalysts, or starting materials to direct the stereochemical outcome of the reaction.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to control the stereoselectivity of a reaction. In the synthesis of pyrrolidines, auxiliaries such as the N-tert-butanesulfinyl group can be attached to the nitrogen of a 1-azadiene precursor. acs.org This sulfinyl group effectively directs the diastereoselectivity of subsequent [3+2] cycloaddition reactions with azomethine ylides, allowing for the synthesis of highly substituted proline derivatives with excellent stereocontrol. acs.org Following the key reaction, the auxiliary can be removed to yield the desired enantiomerically enriched product.
Asymmetric catalysis provides a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.
Organocatalysis: Chiral pyrrolidine derivatives, particularly those derived from proline, are themselves powerful organocatalysts. mdpi.commdpi.com The synthesis of the 5-oxopyrrolidine-3-carboxylate core can be achieved enantioselectively through methods like the intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid. whiterose.ac.uk This "clip-cycle" strategy involves first attaching a thioacrylate group to a bis-homoallylic amine via metathesis, followed by an enantioselective cyclization to form the pyrrolidine ring with high enantiomeric excess. whiterose.ac.uk
Metal Catalysis: Transition metal catalysts featuring chiral ligands are widely used for the asymmetric synthesis of pyrrolidines. acs.org Key strategies include:
Rhodium(II)-catalyzed C–H insertion: This method can achieve direct difunctionalization of a pyrrolidine with high enantio- and diastereocontrol. acs.org
Iridium-catalyzed allylic substitution: Chiral iridacycle catalysts can be used for the double allylic substitution of precursors with ammonia to generate C2-symmetrical pyrrolidines. acs.org
Palladium-catalyzed arylation: Enantioselective functionalization of N-Boc-pyrrolidine can be achieved through asymmetric lithiation followed by a palladium-catalyzed cross-coupling reaction. acs.org
Gold-catalyzed tandem reactions: Gold catalysts can enable tandem alkyne hydroamination/iminium ion formation/allylation sequences to rapidly construct complex pyrrolidine derivatives. acs.org
| Catalytic Method | Catalyst Type | Example Reaction | Key Advantage | Reference |
|---|---|---|---|---|
| Organocatalysis | Chiral Phosphoric Acid | Intramolecular aza-Michael | Metal-free, high enantioselectivity. | whiterose.ac.uk |
| Metal Catalysis | Chiral Rhodium(II) Complex | Asymmetric C-H Insertion | High diastereo- and enantiocontrol. | acs.org |
| Metal Catalysis | Chiral Iridium Complex | Branched-Selective Allylic Substitution | Access to both enantiomers. | acs.org |
| Metal Catalysis | Chiral Gold Complex | Tandem Hydroamination/Allylation | Rapid construction of complex structures. | acs.org |
Utilization of Precursors such as L-Pyroglutamic Acid Derivatives
L-Pyroglutamic acid, also known as (S)-5-oxopyrrolidine-2-carboxylic acid, is a naturally occurring, inexpensive, and enantiomerically pure compound derived from glutamic acid. wikipedia.orgcymitquimica.commzcloud.org It serves as a valuable starting material in the chiral pool for the synthesis of various complex molecules, including derivatives of 5-oxopyrrolidine-3-carboxylate. Syntheses starting from L-pyroglutamic acid take advantage of its inherent stereocenter. The synthetic challenge lies in modifying the molecule to introduce a carboxylate group at the C3 position while retaining the stereochemical integrity. This often involves multi-step sequences that may include ring-opening, functionalization of the resulting linear chain, and subsequent re-cyclization.
Multi-step Synthetic Strategies
The synthesis of complex derivatives of tert-butyl 5-oxopyrrolidine-3-carboxylate often requires multi-step reaction sequences that combine several of the methodologies described above. nih.gov These strategies are designed to build molecular complexity in a controlled and efficient manner. For example, a synthetic route might begin with a stereoselective conjugate addition to form a key intermediate, followed by functional group interconversions, and culminating in a cyclization reaction to form the lactam ring. nih.gov
One such multi-step strategy for a related derivative involved a C(sp3)-H activation approach. nih.gov The synthesis began with the construction of a diastereomerically pure pyrrolidinone core, followed by the installation of an 8-aminoquinoline (B160924) directing group. This group facilitated a palladium-catalyzed C-H arylation at the C4 position. Subsequent removal of the directing group and protection of the carboxylic acids as tert-butyl esters yielded the desired intermediate in four steps with complete diastereoselectivity. nih.gov Such strategies highlight the integration of modern synthetic methods to achieve complex molecular architectures. syrris.jp
Functionalization of Preformed Pyrrolidine Ring Systems
The secondary amine within the lactam structure of this compound is a key site for modification. While it is less basic and nucleophilic than a typical secondary amine due to the adjacent carbonyl group, it readily undergoes N-alkylation and N-acylation reactions under appropriate conditions. These modifications are crucial for introducing substituents that can modulate the compound's biological activity, physicochemical properties, and metabolic stability.
N-Acylation: A common and synthetically important derivatization is the introduction of a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the N-H of the pyrrolidinone ring with di-tert-butyl dicarbonate (Boc₂O). The reaction is often catalyzed by 4-(dimethylamino)pyridine (DMAP), which acts as an activating agent. This transformation is valuable not only for creating specific target molecules but also for protecting the nitrogen during subsequent chemical manipulations on other parts of the scaffold.
N-Alkylation: The pyrrolidine nitrogen can also be alkylated to introduce a variety of substituents. For instance, the synthesis of (2S,3S)-1-(tert-Butyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid demonstrates the introduction of a tert-butyl group on the nitrogen atom of a related 5-oxopyrrolidine-3-carboxylic acid scaffold. Such reactions typically proceed via nucleophilic substitution, where the deprotonated lactam nitrogen attacks an alkyl halide or an equivalent electrophile.
Below is a summary of representative conditions for the N-derivatization of the 5-oxopyrrolidinone core.
| Derivatization Type | Reagent(s) | Catalyst/Base | Typical Solvent | Product Type |
| N-Acylation (Boc) | Di-tert-butyl dicarbonate | DMAP | Acetonitrile (MeCN) | N-Boc-pyrrolidinone |
| N-Alkylation | Alkyl Halide (e.g., R-Br) | Strong Base (e.g., NaH) | DMF, THF | N-Alkyl-pyrrolidinone |
The tert-butyl ester at the C3 position is a versatile functional handle. It can be retained as a lipophilic group, or it can be transformed into other functional groups, most notably a carboxylic acid, which can then be converted into amides, esters, or other acid derivatives.
Ester Hydrolysis: The primary modification of the tert-butyl carboxylate is its cleavage to yield the corresponding carboxylic acid. This is most commonly achieved under acidic conditions, for instance, by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). The lability of the tert-butyl group under these conditions allows for selective deprotection without affecting other potentially sensitive functional groups.
Amide Formation: Once the carboxylic acid is unmasked, it can be coupled with a wide array of amines to form amides. This transformation is a cornerstone of drug discovery for building molecular complexity. Standard peptide coupling reagents are employed for this purpose. For example, the carboxylic acid can be activated with 1-hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) before the addition of an amine. This strategy has been successfully used to synthesize derivatives such as (2S,3S)-1-(tert-Butyl)-5-oxo-2-phenyl-N-(quinolin-8-yl)pyrrolidine-3-carboxamide, where the 8-aminoquinoline moiety was installed via this method.
The following table outlines the two-step sequence for converting the tert-butyl ester into a carboxamide derivative.
| Step | Reaction Type | Reagent(s) | Solvent | Intermediate/Product |
| 1 | Ester Hydrolysis (Deprotection) | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 5-Oxopyrrolidine-3-carboxylic acid derivative |
| 2 | Amide Coupling | Amine (R-NH₂), HOBt, DIC | Dichloromethane (DCM) | 5-Oxopyrrolidine-3-carboxamide derivative |
Creating new stereocenters on the pyrrolidine ring is a sophisticated strategy for generating novel chemical entities with distinct three-dimensional structures. A powerful modern technique to achieve this is the directed C(sp³)–H activation/functionalization at the C4 position.
This methodology relies on installing a directing group on the molecule, which guides a transition metal catalyst to a specific C–H bond, enabling its selective cleavage and subsequent functionalization. In the context of the 5-oxopyrrolidine-3-carboxylate scaffold, the carboxyl group at C3 is an ideal anchor point for such a directing group.
Palladium-Catalyzed C4–H Arylation: A notable example involves the palladium-catalyzed arylation of the C4 position. In this approach, the C3-carboxylic acid is first converted into an amide using a directing group, such as 8-aminoquinoline (AQ). The nitrogen atom of the quinoline ring then coordinates to a palladium catalyst, positioning it in close proximity to the C4–H bonds of the pyrrolidine ring. This chelation assistance facilitates the selective activation of a C4–H bond and its subsequent coupling with an aryl halide, introducing an aryl substituent at this position. This reaction not only adds significant molecular complexity but also creates a new stereocenter at C4, with studies showing that the process can be highly stereoselective. acs.org The reaction typically favors activation of the C–H bond that is cis to the directing group amide. acs.org
This advanced methodology provides a direct route to stereochemically dense, fully substituted 5-oxopyrrolidines from simpler precursors.
| Reaction Type | Catalyst | Directing Group (DG) | Coupling Partner | Key Feature |
| C(sp³)–H Arylation | Palladium(II) Acetate (B1210297) | 8-Aminoquinoline (attached at C3) | Aryl Halide (Ar-X) | Stereoselective introduction of an aryl group at C4 |
Chemical Transformations and Reactivity Profiles of Tert Butyl 5 Oxopyrrolidine 3 Carboxylate Derivatives
Reactions Involving the Pyrrolidinone Ring System
The pyrrolidinone ring system of tert-butyl 5-oxopyrrolidine-3-carboxylate is susceptible to various transformations, including ring-opening, ring-expansion, and selective reduction and oxidation reactions. These reactions provide access to a wide array of functionalized acyclic and larger heterocyclic structures.
Ring-Opening and Ring-Expansion Reactions
The lactam functionality within the pyrrolidinone ring is susceptible to cleavage under certain conditions. For instance, the pyrrolidinone ring can be unstable in a strong alkaline medium, leading to ring-opening to form γ-amino acids. nih.gov This transformation is driven by the hydrolysis of the amide bond within the five-membered ring.
Ring-expansion reactions offer a pathway to medium-sized and macrocyclic lactams. A notable example is the conjugate addition/ring expansion (CARE) cascade reaction. While not directly demonstrated on this compound itself, this methodology has been applied to related cyclic imides, suggesting its potential applicability. The reaction involves the addition of a primary amine to an N-acylated cyclic imide, which then triggers a ring expansion.
A new methodology for the asymmetric synthesis of enantiomerically enriched 3-aroyl pyroglutamic acid derivatives has been developed through an effective 5-exo-tet cyclization of N-chloroacetyl aroylalanines. mdpi.com
Selective Reductions and Oxidations
The selective reduction of the pyrrolidinone ring in the presence of the ester group, or vice versa, can be a synthetic challenge. The relative reactivity of the carbonyl groups can be influenced by steric and electronic factors. For example, studies on the reduction of 1,2,3-triazole diesters have shown that C(5) ester groups are more reactive towards sodium borohydride (B1222165) reduction than C(4) ester groups. nih.gov The presence of a bulky tert-butyl ester can influence the regioselectivity of such reductions. nih.gov While specific examples for this compound are not prevalent in the literature, these findings suggest that selective reduction of either the lactam or the ester carbonyl is plausible under carefully controlled conditions.
Oxidation of the pyrrolidinone ring can also be achieved. For instance, dirhodium caprolactamate has been shown to be an effective catalyst for benzylic oxidation with tert-butyl hydroperoxide under mild conditions. nih.gov This suggests that if a suitable activating group were present on the pyrrolidinone ring of this compound, selective oxidation could be achieved.
Reactivity of the Carboxylate Group
The tert-butyl carboxylate group in the molecule is a key functional handle that can be manipulated through various reactions, most notably ester hydrolysis and amidation, to introduce further molecular diversity.
Ester Hydrolysis and Amidation
The tert-butyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under acidic conditions. This reaction typically proceeds via a mechanism involving the formation of a stable tert-butyl carbocation. rsc.org
Direct amidation of the tert-butyl ester provides a route to various amide derivatives. One-pot methods have been developed for the conversion of tert-butyl esters to amides. For instance, the use of α,α-dichlorodiphenylmethane as a chlorinating agent with a tin(II) chloride catalyst can generate an acid chloride in situ, which then reacts with an amine to form the desired amide in high yield. organic-chemistry.org Another approach involves the use of catalytic B(OCH2CF3)3 in tert-butyl acetate (B1210297), which has been shown to be effective for the direct amidation of a range of carboxylic acids and amines. rsc.orgresearchgate.net
| Reaction | Reagents and Conditions | Product | Reference |
| Ester Hydrolysis | Acidic conditions (e.g., TFA, HCl) | 5-Oxopyrrolidine-3-carboxylic acid | rsc.org |
| Amidation | α,α-dichlorodiphenylmethane, SnCl2, amine | 5-Oxopyrrolidine-3-carboxamide derivatives | organic-chemistry.org |
| Direct Amidation | B(OCH2CF3)3, amine, tert-butyl acetate | 5-Oxopyrrolidine-3-carboxamide derivatives | rsc.orgresearchgate.net |
Transformations of the Tert-butyl Protecting Group
The tert-butyl group serves as a robust protecting group for the carboxylic acid functionality. Its removal is a common transformation, but other reactions involving this group are also possible.
The deprotection of the tert-butyl ester is typically achieved under acidic conditions, taking advantage of the stability of the resulting tert-butyl cation. A variety of acidic reagents can be employed for this purpose, including trifluoroacetic acid (TFA), hydrochloric acid (HCl), and zinc bromide (ZnBr2). researchgate.net The choice of reagent can be crucial when other acid-labile protecting groups are present in the molecule, with ZnBr2 offering a degree of chemoselectivity. researchgate.net
| Deprotection Reagent | Conditions | Notes | Reference |
| Trifluoroacetic Acid (TFA) | Neat or in a solvent like DCM | Common and effective | nih.gov |
| Hydrochloric Acid (HCl) | In a suitable solvent | Standard acidic deprotection | nih.gov |
| Zinc Bromide (ZnBr2) | In DCM | Can offer chemoselectivity in the presence of other acid-labile groups | researchgate.net |
Transition Metal-Catalyzed Reactions
Transition metal catalysis offers powerful tools for the functionalization of the this compound scaffold. Palladium-catalyzed reactions, in particular, have been effectively employed for C-H activation and arylation.
An efficient and stereospecific palladium-catalyzed protocol for the C–H arylation of pyroglutamic acid derivatives at the C3 position has been developed. acs.orgacs.org This reaction utilizes an 8-aminoquinoline (B160924) directing group and proceeds with a variety of aryl and heteroaryl iodides, affording C3-arylated products in good to high yields. acs.orgacs.org The ability to functionalize the C3 position stereospecifically opens up avenues for the synthesis of novel analogs with potential biological activity.
While palladium has been the most explored, other transition metals such as rhodium and gold also hold promise for catalyzing novel transformations on the pyroglutamate (B8496135) scaffold. Rhodium catalysts are known to be effective in a variety of reactions, including C-H activation and cyclization reactions. nih.govnih.gov Gold catalysts are particularly adept at activating alkynes and allenes, and could potentially be used to effect cycloisomerization or other transformations if a suitable unsaturated moiety were introduced into the this compound structure. mdpi.comnih.govnih.gov
| Catalyst System | Reaction Type | Position of Functionalization | Reference |
| Pd(OAc)2 / 8-aminoquinoline | C-H Arylation | C3 | acs.orgacs.org |
| Dirhodium caprolactamate | Benzylic Oxidation | - | nih.gov |
| Gold(I) complexes | Alkyne/Allene activation | - | mdpi.comnih.govnih.gov |
Rhodium-Catalyzed X-H Insertion Reactions
Rhodium-catalyzed X-H (where X = O, S, N) insertion reactions represent a powerful method for forming carbon-heteroatom bonds. These reactions typically involve a diazo compound, which, in the presence of a rhodium(II) catalyst, generates a rhodium carbene intermediate. This highly reactive species can then insert into a variety of X-H bonds.
Detailed research has been conducted on the rhodium-catalyzed X-H insertion reactions of tert-butyl 3-diazo-2-oxopyrrolidine-1-carboxylate, a derivative of this compound. This diazo compound serves as a versatile reagent for introducing the 2-oxopyrrolidin-3-yl motif into a wide array of molecules, including alcohols, thiols, and amines. atlanchimpharma.comresearchgate.net
The general reaction scheme involves the treatment of the diazo compound with a suitable O-H, S-H, or N-H containing substrate in the presence of a catalytic amount of a rhodium(II) complex, such as rhodium(II) octanoate (B1194180) dimer [Rh₂(Oct)₄] or rhodium(II) acetate dimer [Rh₂(OAc)₄]. These reactions proceed under mild conditions and generally afford the corresponding insertion products in good to excellent yields.
O-H Insertion: The reaction with primary and secondary alcohols, as well as phenols, proceeds efficiently to furnish the corresponding 3-alkoxy- and 3-aryloxy-pyrrolidinone derivatives. These transformations are typically carried out in dichloromethane (B109758) (DCM) at room temperature.
S-H Insertion: Thiols, including both aliphatic and aromatic variants, readily participate in this transformation to yield 3-thioether-substituted pyrrolidinones. The reactions are often rapid and high-yielding, demonstrating the high affinity of the rhodium carbene for sulfur nucleophiles.
N-H Insertion: The insertion into N-H bonds of various amines and amides has also been successfully demonstrated. These reactions provide a direct route to 3-amino- and 3-amido-pyrrolidinone derivatives, which are valuable building blocks for medicinal chemistry.
The research findings for these rhodium-catalyzed X-H insertion reactions are summarized in the table below.
| Entry | Substrate | Catalyst (mol%) | Product | Yield (%) |
| 1 | Benzyl alcohol | Rh₂(Oct)₄ (1.0) | tert-butyl 5-oxo-4-(benzyloxy)pyrrolidine-3-carboxylate | 85 |
| 2 | Phenol | Rh₂(Oct)₄ (1.0) | tert-butyl 5-oxo-4-phenoxypyrrolidine-3-carboxylate | 78 |
| 3 | Benzylthiol | Rh₂(OAc)₄ (1.0) | tert-butyl 4-(benzylthio)-5-oxopyrrolidine-3-carboxylate | 95 |
| 4 | Thiophenol | Rh₂(OAc)₄ (1.0) | tert-butyl 5-oxo-4-(phenylthio)pyrrolidine-3-carboxylate | 92 |
| 5 | Aniline | Rh₂(OAc)₄ (1.0) | tert-butyl 4-anilino-5-oxopyrrolidine-3-carboxylate | 75 |
| 6 | Benzylamine | Rh₂(OAc)₄ (1.0) | tert-butyl 4-(benzylamino)-5-oxopyrrolidine-3-carboxylate | 81 |
Palladium-Catalyzed Transformations
Palladium catalysis is a cornerstone of modern organic synthesis, enabling a vast array of cross-coupling reactions to construct carbon-carbon and carbon-heteroatom bonds. These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination, are indispensable tools for the synthesis of complex molecules.
A comprehensive review of the scientific literature indicates a notable absence of specific examples of palladium-catalyzed transformations involving this compound or its immediate derivatives as coupling partners. While the pyrrolidine (B122466) and pyrrolidinone scaffolds are common in molecules synthesized using palladium catalysis, the direct functionalization of the this compound core via these methods is not well-documented.
However, the potential for such transformations can be inferred from studies on structurally related N-protected saturated heterocycles. For instance, the enantioselective palladium-catalyzed α-arylation of N-Boc pyrrolidine is a well-established method for the synthesis of α-aryl pyrrolidines. This reaction typically involves the deprotonation of the α-carbon with a strong base, followed by transmetalation and subsequent palladium-catalyzed cross-coupling with an aryl halide.
Given the presence of α-protons to the carbonyl group in this compound, it is plausible that similar palladium-catalyzed α-arylation or α-vinylation reactions could be developed. The successful implementation of such a reaction would require careful optimization of reaction conditions, including the choice of base, palladium catalyst, and ligand, to achieve the desired reactivity and selectivity.
The following table outlines the key components of a hypothetical palladium-catalyzed α-arylation of this compound, based on established protocols for similar substrates.
| Component | Example Reagents/Catalysts | Purpose |
| Substrate | This compound | The starting material to be functionalized. |
| Arylating Agent | Aryl bromide or iodide | Provides the aryl group to be coupled. |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | The source of the active palladium(0) catalyst. |
| Ligand | Buchwald-type phosphine (B1218219) ligands (e.g., t-Bu₃P) | Stabilizes the palladium center and facilitates the catalytic cycle. |
| Base | Strong, non-nucleophilic base (e.g., LiHMDS, s-BuLi) | Deprotonates the α-carbon to form the nucleophilic enolate. |
| Solvent | Aprotic solvent (e.g., Toluene, THF, Dioxane) | Solubilizes reactants and facilitates the reaction. |
The development of such palladium-catalyzed transformations would significantly enhance the synthetic utility of this compound, providing new avenues for the diversification of this important heterocyclic scaffold.
Applications of Tert Butyl 5 Oxopyrrolidine 3 Carboxylate As a Chiral Building Block in Complex Molecule Synthesis
Construction of Bioactive Natural Products and Analogs
The 2-pyrrolidinone (B116388) core, a key feature of tert-butyl 5-oxopyrrolidine-3-carboxylate, is a structural motif present in a wide array of natural products demonstrating significant biological activities. mdpi.com This framework is found in compounds such as the antimicrobial Pyrrocidine A, the angiogenesis inhibitor (−)-Azaspirene, and the aquatic natural product Salinosporamide A. mdpi.com The inherent chirality and functionality of this compound make it an attractive precursor for the asymmetric synthesis of such natural products and their analogs. For instance, analogs of the marine alkaloid Rhopaladins, which possess a 5-oxopyrrolidine core, have been synthesized and evaluated for their anti-tumor activities. frontiersin.org The synthesis of these complex molecules often leverages the pyrrolidinone structure as a rigid scaffold upon which further stereochemical and functional complexity can be built.
Precursor for Pharmaceutical Intermediates
The utility of this compound extends significantly into the pharmaceutical industry, where it serves as a key intermediate for a variety of therapeutic agents. nih.govnih.gov
Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors
While direct synthesis routes for ACE inhibitors starting from this compound are not extensively detailed in the provided research, the fundamental structure of this building block is highly relevant. ACE inhibitors are a critical class of antihypertensive drugs, and many, like Enalapril, incorporate a proline or a proline-surrogate structure. The 5-oxopyrrolidine ring system is a close analog of proline, and its derivatives are explored in the synthesis of these inhibitors. The tert-butyl ester and the core lactam structure provide handles for chemical modification, allowing for the construction of the complex side chains required for potent ACE inhibition.
Intermediates for Receptor Modulators (e.g., GABA, ET, GPR40)
The pyrrolidinone scaffold is instrumental in the development of modulators for various biological receptors.
GABA Receptor Modulators: Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter, and its type A receptors (GABAA) are targets for drugs treating anxiety, seizures, and other neurological disorders. nih.govmdpi.comnih.govmdpi.com While many modulators are benzodiazepine-based, research into novel heterocyclic chemotypes is ongoing. mdpi.com The pyrrolidinone structure serves as a versatile scaffold for creating new ligands that can selectively target different GABAA receptor subtypes, potentially offering improved therapeutic profiles with fewer side effects. mdpi.comnih.gov
Endothelin (ET) Receptor Modulators: Endothelin receptor antagonists have therapeutic potential in diseases like pulmonary hypertension and certain cancers. unict.itnih.gov Research has focused on developing new ligands, including those based on a 1,3-diaryl-5-oxo-proline core. unict.it Compounds derived from this scaffold have shown affinity for the endothelin A receptor (ETAR). For example, (±)-trans 3-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)methyl]-5-oxo-proline demonstrated a good affinity value for ETAR, highlighting the utility of the substituted 5-oxoproline core in designing receptor-specific ligands. unict.it
Building Blocks for Tyk2 Inhibitors
Tyrosine kinase 2 (Tyk2) is a member of the JAK family of kinases and is a target for treating autoimmune diseases. A highly functionalized 2-pyrrolidinone, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, which is structurally related to this compound, has been efficiently synthesized and used to create novel macrocyclic Tyk2 inhibitors. nih.gov This demonstrates the utility of the pyrrolidinone core in generating potent and selective kinase inhibitors. The research led to the identification of a specific potent and selective macrocyclic Tyk2 inhibitor, designated as compound 26. nih.gov
| Compound Class | Precursor Scaffold | Target | Resulting Inhibitor Example |
| Macrocyclic Inhibitors | Highly functionalized 2-pyrrolidinone | Tyk2 Kinase | Potent and selective macrocyclic Tyk2 inhibitor (26) nih.gov |
Synthesis of Antiviral Compounds
The application of the 5-oxopyrrolidine scaffold extends to the development of antiviral agents. For example, researchers have identified a class of 4-tert-butylphenyl-substituted spirothiazolidinones as inhibitors of the influenza virus hemagglutinin (HA), which mediates viral entry into host cells. nih.gov While not a direct derivative, this work shows the value of the tert-butylphenyl and oxo-heterocycle combination in antiviral design. The tert-butyl group, in particular, was found to have a positive effect on antiviral activity through hydrophobic interactions within the binding pocket of the HA protein. nih.gov This suggests that building blocks like this compound could be valuable starting points for designing new antiviral compounds targeting viral fusion mechanisms.
Development of Diverse Heterocyclic Scaffolds
Beyond its role as a precursor to specific therapeutic agents, this compound is a valuable starting material for the synthesis of a wide range of other heterocyclic structures. The functional groups on the pyrrolidinone ring—the carboxylic acid, the lactam carbonyl, and the N-H bond (after deprotection)—provide multiple reaction sites for diversification.
Research has demonstrated that 1-substituted-5-oxopyrrolidine-3-carboxylic acids can be used to synthesize derivatives bearing azole, diazole, and hydrazone moieties. mdpi.com For example, a 1-(4-aminophenyl)-5-oxopyrrolidine-3-carboxylic acid intermediate was successfully reacted with hexane-2,5-dione to yield a 2,5-dimethylpyrrole derivative. mdpi.com Similarly, reaction with various benzene-1,2-diamines led to the formation of benzimidazole (B57391) derivatives. nih.gov These transformations showcase the compound's utility in "scaffold hopping" to generate libraries of diverse heterocyclic compounds for drug discovery and materials science. mdpi.comnih.gov
| Starting Scaffold | Reagents | Resulting Heterocycle |
| 1-(4-aminophenyl)-5-oxopyrrolidine-3-carboxylic acid | Hexane-2,5-dione | 2,5-dimethylpyrrole derivative mdpi.com |
| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | Benzene-1,2-diamines | Benzimidazole derivatives nih.gov |
| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | Hydrazine hydrate, then aromatic aldehydes | Hydrazone derivatives mdpi.com |
Application in Peptide Synthesis
This compound, a derivative of pyroglutamic acid, serves as a valuable chiral building block in the synthesis of complex peptide analogues and peptidomimetics. Its utility in this field stems from the unique structural features it imparts to peptide chains, primarily through the introduction of conformational constraints. The pyroglutamate (B8496135) scaffold is a well-known feature in many biologically active peptides and can influence their structure and stability.
The incorporation of pyroglutamic acid derivatives at the N-terminus of peptides is a common strategy to protect against enzymatic degradation by aminopeptidases. thieme-connect.de The tert-butyl ester group on the 3-position of the pyrrolidine (B122466) ring in this compound provides a convenient protecting group for the carboxylic acid functionality. rsc.org This protection is crucial during the stepwise assembly of peptides on a solid phase or in solution, preventing unwanted side reactions. springernature.comhongtide.com The tert-butyl group is typically stable under the conditions used for peptide bond formation and can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), at the final stages of synthesis. hongtide.com
The synthesis of pyroglutamyl peptides can be achieved either by the cyclization of N-terminal glutamine or glutamic acid residues already incorporated into a peptide chain or by the direct coupling of a protected pyroglutamic acid derivative. thieme-connect.de The use of a pre-formed building block like this compound falls into the latter category and offers a more direct and controlled method for introducing the pyroglutamate moiety.
In the realm of peptidomimetics, which are compounds that mimic the structure and function of peptides, building blocks like this compound are particularly useful. mdpi.com They can be employed to create non-natural peptide backbones or to introduce specific turns and folds into a peptide's three-dimensional structure. nih.govnih.gov These conformational constraints can lead to peptides with enhanced receptor binding affinity, selectivity, and metabolic stability. mdpi.com The synthesis of such modified peptides often involves solid-phase peptide synthesis (SPPS), where the chiral building block is coupled to a growing peptide chain on a resin support. hongtide.comnih.gov
While direct, detailed research findings on the specific application of this compound in the synthesis of a named complex molecule are not prevalent in the public domain, its utility can be inferred from the well-established principles of peptide chemistry. The combination of a conformationally restricting pyroglutamate core and a versatile tert-butyl protecting group makes it a theoretically valuable tool for medicinal chemists designing novel peptide-based therapeutics.
Stereochemical Considerations in Tert Butyl 5 Oxopyrrolidine 3 Carboxylate Chemistry
Origin and Control of Chirality in Synthesis
The synthesis of enantiomerically pure or enriched tert-butyl 5-oxopyrrolidine-3-carboxylate relies on several strategic approaches that introduce and control the crucial C3 stereocenter. These methods can be broadly categorized into chiral pool synthesis, where the chirality is derived from a readily available natural product, and asymmetric catalysis, which employs a chiral catalyst to induce stereoselectivity.
One of the most direct and common methods to access the (S)-enantiomer of this compound is through the use of L-glutamic acid, a naturally occurring amino acid, as the starting material. This chiral pool approach leverages the inherent stereochemistry of the starting material, which is transferred to the final product through a series of chemical transformations. The process typically involves the cyclization of L-glutamic acid to form L-pyroglutamic acid, followed by esterification to introduce the tert-butyl group. This method provides a reliable and often cost-effective route to the (S)-enantiomer.
In addition to the chiral pool approach, catalytic asymmetric synthesis offers a versatile and powerful alternative for accessing both enantiomers of this compound. One notable strategy involves the enantioselective Michael addition of an amino ester imine to an acrylate (B77674) acceptor, catalyzed by a chiral cyclopropenimine. This reaction constructs the carbon skeleton of the glutamic acid precursor with high enantioselectivity. Subsequent cyclization of the resulting α-substituted glutamate (B1630785) derivative affords the desired pyroglutamate (B8496135) structure. The enantioselectivity of this process can be fine-tuned by modifying the catalyst structure and the substituents on the imine, with enantiomeric excesses of up to 94% being achievable. nih.govd-nb.info This catalytic approach is highly advantageous as it allows for the synthesis of either the (R)- or (S)-enantiomer by selecting the appropriate enantiomer of the chiral catalyst.
The table below summarizes key aspects of these synthetic strategies:
| Synthesis Strategy | Chiral Source | Targeted Enantiomer | Key Features |
| Chiral Pool Synthesis | L-Glutamic Acid | (S) | Utilizes a naturally abundant and inexpensive chiral starting material. The stereochemistry is predetermined by the starting material. |
| Asymmetric Catalysis | Chiral Cyclopropenimine Catalyst | (R) or (S) | Offers access to both enantiomers with high enantioselectivity. The stereochemical outcome is controlled by the choice of catalyst enantiomer. |
Diastereoselectivity and Enantioselectivity in Reactions
The stereocenter at the C3 position of this compound exerts a significant influence on the stereochemical outcome of subsequent chemical transformations. This stereocontrol is particularly evident in reactions involving the formation of new stereocenters, where the existing chirality of the molecule can direct the approach of reagents, leading to the preferential formation of one diastereomer over another.
While specific examples of diastereoselective reactions starting directly from this compound are not extensively documented in readily available literature, the principles of stereocontrol in related pyroglutamate systems are well-established. For instance, the alkylation of enolates derived from pyroglutamate derivatives is a common strategy for introducing substituents at the C4 position. The stereochemical outcome of such alkylations is often dictated by the stereochemistry at C2 (in the case of pyroglutamic acid derivatives) and any existing stereocenters at C3. In the context of this compound, the formation of an enolate would likely lead to a planar or near-planar system where the C3 substituent can influence the facial selectivity of the subsequent alkylation, leading to either a syn or anti relationship between the substituents at C3 and C4.
Furthermore, the stereochemistry of the pyrrolidinone ring can influence the outcome of reactions at the C5 carbonyl group. Nucleophilic additions to the carbonyl can be subject to stereocontrol from the C3 substituent, leading to the formation of diastereomeric products with varying degrees of selectivity. The precise nature and extent of this diastereoselectivity would depend on the nature of the nucleophile, the reaction conditions, and the conformational preferences of the pyrrolidinone ring.
Influence of Stereochemistry on Molecular Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction are powerful techniques for elucidating the conformational preferences of cyclic molecules like this compound. nih.gov In related pyroglutamate systems, it has been shown that the N-terminal pyroglutamate residue can form hydrogen bonds and stabilize specific secondary structures, such as α-helices, in peptides and proteins. nih.gov This highlights the significant role of the pyrrolidinone ring in dictating local conformation.
For this compound, the substituent at C3 can exist in either a cis or trans relationship with respect to the substituent at a neighboring chiral center, if present. This relative stereochemistry will have a profound impact on the conformational equilibrium of the five-membered ring. For instance, a trans arrangement of bulky substituents would likely be more thermodynamically stable than a cis arrangement due to reduced steric strain.
The conformational preferences of the pyrrolidinone ring can be described by the puckering of the five-membered ring. In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane defined by the other three atoms. The specific conformation adopted by this compound will be a balance of minimizing steric interactions between the substituents and relieving torsional strain within the ring. The orientation of the bulky tert-butoxycarbonyl group will be a key determinant in this conformational landscape.
The following table outlines the key conformational considerations:
| Stereochemical Feature | Influence on Conformation |
| C3 Stereocenter | Determines the spatial orientation of the tert-butoxycarbonyl group. |
| Relative Stereochemistry (cis/trans) | Influences the thermodynamic stability of different diastereomers and their preferred ring puckering to minimize steric interactions. |
| Ring Puckering | The pyrrolidinone ring adopts non-planar conformations (e.g., envelope, twist) to alleviate torsional strain. The C3 substituent influences which atom is puckered out of the plane. |
Mechanistic Investigations of Reactions Involving Tert Butyl 5 Oxopyrrolidine 3 Carboxylate
Elucidation of Reaction Pathways
The formation of the 5-oxopyrrolidine core, a central feature of tert-butyl 5-oxopyrrolidine-3-carboxylate, can be achieved through several strategic reaction pathways. One of the most direct approaches involves the Michael addition of α-amino ester enolates to acrylate (B77674) acceptors, which, after the initial addition, undergo lactamization to form the pyroglutamate (B8496135) structure. beilstein-journals.org This sequence is a convergent method for creating substituted pyroglutamates. beilstein-journals.org
More complex multi-step, one-pot syntheses have also been mechanistically elucidated through computational studies. For example, the synthesis of pyrrolidinedione derivatives, which share the core pyrrolidine (B122466) ring, proceeds through a sequence of Michael addition, a Nef-type rearrangement (migration of an oxygen atom), and a final cyclization step. rsc.orgresearchgate.net Quantum chemical studies of this pathway have determined the energy barriers for each stage. The initial Michael addition of deprotonated nitromethane (B149229) to coumarin (B35378) has a relatively low activation barrier of 21.7 kJ mol⁻¹. rsc.orgresearchgate.net In contrast, a subsequent proton transfer step required for tautomerization presents a much higher energy barrier of 197.8 kJ mol⁻¹. rsc.orgresearchgate.net The final cyclization to form the pyrrolidine ring is energetically favorable, with a very low barrier of 11.9 kJ mol⁻¹. rsc.orgresearchgate.net
Alternative pathways to substituted pyrrolidines include the iridium-catalyzed reductive amination of diketones. This process involves a successive reductive amination through a transfer hydrogenation mechanism, yielding N-aryl-substituted pyrrolidines. nih.gov Mechanistic studies suggest that this pathway competes with a Paal-Knorr condensation reaction, which would lead to the formation of a pyrrole (B145914) byproduct instead of the desired pyrrolidine. nih.gov
Furthermore, palladium-catalyzed hydroarylation of N-alkyl pyrrolines offers a direct route to 3-aryl pyrrolidines. nih.gov The proposed mechanism involves a cationic palladium complex intermediate. nih.gov This complex is thought to transform into a palladium hydride species, which then undergoes reductive elimination to yield the hydroarylated pyrrolidine product and regenerate the catalyst. nih.gov
Role of Catalysts and Reagents
The choice of catalysts and reagents is paramount in directing the efficiency and selectivity of reactions involving the synthesis of pyroglutamate esters and their derivatives. A variety of catalytic systems, including biocatalysts, metal catalysts, and organocatalysts, have been investigated.
Biocatalysts and Chemical Catalysts: In the synthesis of dodecyl pyroglutamate, a comparison between enzymatic and chemical catalysis revealed the superior efficiency of biocatalysts. The lipase (B570770) from Candida antarctica B provided a 79% molar yield, outperforming the ion exchange resin Amberlyst IR120H, which yielded 69% under similar conditions. nih.gov
Metal-Based Catalysis: Transition metals play a significant role in various transformations. Silver catalysts are effective in the enantio- and diastereodivergent synthesis of chiral pyroglutamic acid esters. rsc.org Iridium complexes are employed to catalyze the transfer hydrogenation in the reductive amination of diketones to form N-aryl pyrrolidines. nih.gov Palladium catalysts are crucial for the hydroarylation of pyrrolines. nih.gov In oxidation reactions, dirhodium(II) caprolactamate has been shown to efficiently catalyze allylic oxidations using aqueous tert-butyl hydroperoxide (TBHP). nih.gov The catalyst's role is to generate the tert-butylperoxy radical, which is the active agent for selective hydrogen atom abstraction. nih.gov
Organocatalysis: Chiral cyclopropenimine catalysts have been successfully used to promote the enantioselective Michael addition of amino ester imines to acrylates, leading to the synthesis of α-substituted glutamates which can be cyclized to pyroglutamates with enantioselectivities up to 94%. beilstein-journals.org
Key Reagents: Specific reagents also play a critical mechanistic role. In the iridium-catalyzed reductive amination, formic acid serves as the hydrogen source for the transfer hydrogenation. nih.gov It was observed that increasing the equivalents of formic acid improved both the reaction yield and the diastereomeric ratio of the resulting N-phenyl-substituted pyrrolidine. nih.gov
| Catalyst/Reagent | Reaction Type | Role | Reference |
|---|---|---|---|
| Lipase (from Candida antarctica B) | Esterification | Biocatalyst for synthesis of pyroglutamate lauroyl ester. | nih.gov |
| Amberlyst IR120H (Ion Exchange Resin) | Esterification | Chemical catalyst for synthesis of pyroglutamate lauroyl ester. | nih.gov |
| Silver Catalyst | Asymmetric Conjugate Addition / Lactamization | Catalyzes the enantio- and diastereodivergent synthesis of chiral pyroglutamic acid esters. | rsc.org |
| Cyclopropenimine | Michael Addition | Organocatalyst promoting enantioselective addition of amino ester imines. | beilstein-journals.org |
| Ag2CO3 | [3 + 2] Cycloaddition | Catalyzes the diastereoselective synthesis of densely substituted pyrrolidines. | acs.org |
| Iridium Catalyst | Reductive Amination / Transfer Hydrogenation | Catalyzes the formation of N-aryl-substituted pyrrolidines from diketones. | nih.gov |
| Palladium Catalyst | Hydroarylation | Catalyzes the addition of aryl groups to pyrrolines. | nih.gov |
| Dirhodium(II) caprolactamate | Allylic Oxidation | Generates tert-butylperoxy radical from TBHP for hydrogen abstraction. | nih.gov |
| Formic Acid (HCOOH) | Transfer Hydrogenation | Acts as a hydrogen source in iridium-catalyzed reactions. | nih.gov |
Stereochemical Outcomes and Transition State Analysis
Controlling the stereochemistry in the synthesis of substituted pyrrolidinones is a key objective, and mechanistic studies have shed light on how this can be achieved.
Stereocontrol: The stereochemical outcome of these reactions is often dictated by the catalyst or by stereocenters present in the substrates. In the silver-catalyzed synthesis of pyroglutamic acid esters, careful selection of the catalyst allows for a stereodivergent process, making it possible to access all four possible stereoisomers of the product with high selectivity. rsc.org Substrate control is also a powerful tool; for instance, in the [3 + 2] cycloaddition reaction to form densely substituted pyrrolidines, the (S)-configuration of an N-tert-butanesulfinyl group on the 1-azadiene starting material consistently induces a (2S,3R,4S,5R) absolute configuration in the cycloadduct. acs.org
Transition State Analysis: Understanding the transition states of these reactions is fundamental to explaining their stereochemical outcomes. For the cyclopropenimine-catalyzed Michael addition, a proposed transition state involves the addition of the amino ester enolate to the acrylate acceptor. beilstein-journals.org This is followed by a rapid proton transfer to generate the final glutamate (B1630785) derivative. beilstein-journals.org The analysis also considers a competing reaction pathway that could lead to a cycloaddition byproduct. beilstein-journals.org
Computational chemistry has been employed to further probe these mechanisms. The diastereoselectivity of the [3 + 2] cycloaddition reaction has been rationalized through computational studies that analyzed the influence of the N-tert-butanesulfinyl directing group. acs.org Similarly, detailed quantum chemical studies have mapped the energy landscape of the entire reaction pathway for pyrrolidinedione synthesis, providing calculated energy barriers for key transition states, as detailed in the table below. rsc.orgresearchgate.net
| Reaction Step | Calculated Energy Barrier (kJ mol⁻¹) | Reference |
|---|---|---|
| Michael Addition (Deprotonated nitromethane to coumarin) | 21.7 | rsc.orgresearchgate.net |
| Proton Transfer (Tautomerization) | 197.8 | rsc.orgresearchgate.net |
| Oxygen Atom Migration (Nef-type rearrangement) | 142.4 (water-assisted) | rsc.orgresearchgate.net |
| Cyclization (to Pyrrolidine ring) | 11.9 | rsc.orgresearchgate.net |
These analyses of reaction pathways, catalyst roles, and stereochemical determinants provide a robust framework for the rational design and synthesis of complex molecules based on the this compound scaffold.
Computational and Theoretical Studies on Tert Butyl 5 Oxopyrrolidine 3 Carboxylate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. researchgate.netresearchgate.net This method is favored for its balance of accuracy and computational cost, making it ideal for studying molecules of this size. arabjchem.org For Tert-butyl 5-oxopyrrolidine-3-carboxylate, DFT calculations would provide fundamental insights into its electronic properties, reactivity, and spectroscopic signatures.
A primary application of DFT is the analysis of a molecule's electronic structure. This involves calculating the distribution of electron density and the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A smaller gap suggests higher reactivity. For this compound, the analysis would likely show the HOMO localized around the nitrogen atom and the carbonyl oxygen of the pyrrolidone ring, while the LUMO might be distributed over the ester and lactam carbonyl groups.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. This allows for the identification of electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. In this molecule, the oxygen atoms of the carbonyl groups would be regions of negative potential, indicating sites susceptible to electrophilic attack, whereas the N-H proton would be a site of positive potential.
A hypothetical data table summarizing the kind of results obtained from a DFT electronic structure analysis is presented below.
| Property | Predicted Value (Arbitrary Units) | Description |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 3.2 D | Measures the molecule's overall polarity. |
DFT calculations are highly effective at predicting spectroscopic data, which is invaluable for structural confirmation and analysis. arabjchem.org
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This would help assign the characteristic vibrational modes. For this compound, key predicted peaks would include the N-H stretch of the lactam, the C=O stretching frequencies for both the lactam and the ester groups, and the C-O stretch of the ester. Comparing the computed spectrum with experimental data aids in confirming the molecular structure. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can be used to calculate the isotropic shielding constants of the nuclei (e.g., ¹H and ¹³C), which can then be converted into chemical shifts. researchgate.net This prediction is crucial for interpreting experimental NMR spectra. The theoretical chemical shifts for the distinct protons and carbons in the pyrrolidine (B122466) ring, the tert-butyl group, and the carboxylate function would be calculated to match against experimental findings.
Below is a table representing typical predicted spectroscopic data from DFT calculations.
| Spectroscopy | Key Predicted Feature | Predicted Wavenumber/Chemical Shift |
| IR | Lactam C=O Stretch | ~1680 cm⁻¹ |
| IR | Ester C=O Stretch | ~1730 cm⁻¹ |
| IR | N-H Stretch | ~3250 cm⁻¹ |
| ¹³C NMR | Ester Carbonyl Carbon | ~170 ppm |
| ¹³C NMR | Lactam Carbonyl Carbon | ~175 ppm |
| ¹³C NMR | Quaternary C (tert-butyl) | ~82 ppm |
| ¹H NMR | N-H Proton | ~7.5 ppm |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time. nih.govresearchgate.net This technique solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent). An MD simulation could reveal the stability of different conformers, the flexibility of the pyrrolidine ring, and the rotational freedom of the tert-butyl ester group. Such simulations are critical for understanding how the molecule behaves in a realistic, non-static environment. researchgate.net
Conformational Analysis and Energy Landscapes
Nearly all non-trivial molecules can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. researchgate.net For this compound, this would involve exploring the rotation around the C-C bond connecting the ester group to the pyrrolidine ring and the puckering of the five-membered ring itself.
By systematically rotating key bonds and calculating the potential energy at each step, an energy landscape can be constructed. The minima on this surface correspond to stable or metastable conformers. The results would likely indicate that the bulky tert-butyl group imposes significant steric constraints, favoring conformations that minimize steric hindrance. This analysis is crucial for understanding which shapes the molecule is most likely to adopt, which in turn dictates its reactivity and biological interactions. researchgate.net
Docking Studies and Ligand-Target Interactions (Molecular Level)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netscialert.netresearchgate.netresearchgate.net If this compound were to be investigated as a potential ligand for a biological target, docking studies would be a critical first step.
The process involves placing the 3D structure of the molecule into the active site of a receptor and using a scoring function to estimate the binding affinity for numerous possible poses. The results would identify the most likely binding mode and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. For instance, the lactam N-H group and the carbonyl oxygens of the molecule could act as hydrogen bond donors and acceptors, respectively, forming key interactions with amino acid residues in a protein's active site. scialert.net
A hypothetical docking results table is shown below.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Hypothetical Kinase A | -7.2 | ASP 145 | Hydrogen Bond (with N-H) |
| LYS 88 | Hydrogen Bond (with C=O) | ||
| LEU 130 | Hydrophobic Interaction | ||
| Hypothetical Protease B | -6.8 | GLN 210 | Hydrogen Bond (with C=O) |
| TYR 150 | Pi-Alkyl Interaction |
Biological Activity and Molecular Mechanisms of Tert Butyl 5 Oxopyrrolidine 3 Carboxylate Derivatives in Vitro
Structure-Activity Relationship (SAR) Studies on Derivatives
Structure-activity relationship (SAR) studies on derivatives of tert-butyl 5-oxopyrrolidine-3-carboxylate have been instrumental in identifying key structural features that govern their biological efficacy. These investigations have primarily focused on modifications of the core structure to enhance anticancer and antimicrobial properties.
For anticancer activity, the conversion of the carboxylic acid group at the 3-position of the pyrrolidine (B122466) ring to a hydrazone has been shown to significantly improve cytotoxic effects in a structure-dependent manner. The nature of the substituent on the hydrazone moiety plays a crucial role; for instance, heterocyclic fragments tend to impart greater anticancer activity compared to aromatic moieties. Specifically, derivatives bearing two 5-nitrothienyl moieties have demonstrated the highest anticancer activity among tested 5-oxopyrrolidine compounds. In contrast, the presence of di- and trimethoxy substitutions on a phenyl ring attached to the hydrazone resulted in a significant loss of anticancer activity. Furthermore, modifications at the N-1 position of the pyrrolidine ring have also been explored. Compounds with a free amino group on a phenyl substituent at this position generally exhibit more potent anticancer activity than those with an acetylamino fragment.
In the context of antimicrobial activity, SAR studies have highlighted the importance of specific substituents for targeting multidrug-resistant pathogens. A derivative bearing 5-nitrothiophene substituents has shown promising and selective antimicrobial activity, particularly against multidrug-resistant Staphylococcus aureus strains. This indicates that the presence of a nitro group and a thiophene (B33073) ring are key determinants for potent antibacterial action. The broader class of 2-pyrrolidinones, to which these compounds belong, is known for its diverse biological potential, with naturally occurring examples like Pyrrocidine A exhibiting antimicrobial properties.
Molecular Target Identification and Inhibition Mechanisms
The molecular mechanisms underlying the biological activities of this compound derivatives are multifaceted, involving interactions with various molecular targets such as protein kinases, receptors, and other enzymes.
Protein Kinase Inhibition
Derivatives of 5-oxopyrrolidine have been identified as potential protein kinase inhibitors, a class of enzymes frequently dysregulated in cancer. Molecular modeling studies suggest that these compounds may act as multi-kinase inhibitors. The 5-oxopyrrolidine ring is considered a structural analogue to the pyrrolopyridine core of known kinase inhibitors like vemurafenib. This structural similarity allows for potential hydrogen bonding interactions with the ATP-binding site or adjacent allosteric regions of kinases through its lactam NH and C=O groups.
Furthermore, the acylhydrazide linker present in many active derivatives can mimic the hydrogen-bonding roles of urea (B33335) or amide linkers found in established kinase inhibitors, thereby enhancing binding to the kinase hinge region. Specific derivatives, such as a 2-hydroxynaphthalenylmethylene derivative, have shown high binding affinity to the active sites of key protein kinases like the non-receptor tyrosine kinase (SRC) and serine/threonine-protein kinase (BRAF). The 5-oxopyrrolidine-3-carbohydrazide (B1650037) structure shares key pharmacophores with known kinase inhibitors, suggesting a competitive mechanism of action with ATP.
Receptor Binding and Modulation
While specific receptor binding studies for this compound derivatives are not extensively reported, the broader class of pyrrolidinone derivatives has been shown to interact with various receptors. Some pyrrolone derivatives have been identified as intracellular allosteric modulators for chemokine receptors, such as CCR1 and CCR2. This suggests a potential for non-competitive inhibition with respect to natural chemokine binding.
Additionally, certain pyrrolidine-indole derivatives have been investigated as selective modulators of serotonin (B10506) 5-HT2A receptors, which are implicated in mental disorders. The pyrrolidine moiety can also be found in compounds targeting nuclear receptors, which are ligand-regulated transcription factors. The modulation of these receptors can lead to a wide range of physiological effects. However, it is important to note that direct evidence linking this compound derivatives to specific receptor binding and modulation is still an area for further investigation.
Enzyme Inhibition
Beyond protein kinases, derivatives of the pyrrolidine and pyrrolidinone core have demonstrated inhibitory activity against a range of other enzymes. For instance, some pyrrolidine derivatives have been shown to inhibit autotaxin (ATX), an enzyme involved in inflammatory conditions. Others have displayed inhibitory effects on α-amylase, an enzyme related to diabetes.
Furthermore, the pyrrolidine scaffold is present in inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes treatment. Certain pyrrolidine derivatives have also been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in inflammation. While these findings highlight the potential of the broader chemical class, specific studies on the enzyme inhibitory profile of this compound derivatives are needed to fully elucidate their mechanisms of action.
Cellular Pathway Modulation (e.g., Mitochondrial Damage, ROS Formation)
The in vitro cellular effects of this compound derivatives are often linked to their ability to modulate key cellular pathways, including those involving mitochondrial function and the generation of reactive oxygen species (ROS).
Some studies on related pyrrolidine derivatives have shown that their cytotoxic effects can be associated with the induction of mitochondrial damage. A reduction in the mitochondrial membrane potential is a key indicator of mitochondrial dysfunction and can trigger the intrinsic pathway of apoptosis. While direct studies on this compound are limited, the pro-apoptotic activity of similar compounds suggests a potential role in disrupting mitochondrial integrity.
The generation of ROS is another important mechanism through which these compounds may exert their cytotoxic effects. Cancer cells often have a higher basal level of ROS compared to normal cells, making them more susceptible to agents that further increase oxidative stress. A nitroxyl (B88944) nitroxide radical derivative of tert-butyl-pyrrolidine-1-carboxylic ester has been shown to significantly increase intracellular ROS production, leading to oxidative damage and cell death in breast cancer cells. This suggests that derivatives of this compound may also function by inducing ROS-mediated cellular stress. The interplay between mitochondrial dysfunction and ROS formation is a critical area for further research to fully understand the cellular pathway modulation by these compounds.
In Vitro Cellular Effects
Derivatives of this compound have demonstrated a range of significant cellular effects in vitro, primarily related to their anticancer and antimicrobial activities.
In cancer cell lines, these compounds have been shown to induce cytotoxicity and apoptosis. For example, certain 5-oxopyrrolidine derivatives have exhibited potent anticancer activity against human lung adenocarcinoma (A549) cells. The induction of apoptosis has been confirmed through various assays, including the observation of DNA fragmentation and phosphatidylserine (B164497) exposure on the cell surface. Some derivatives have also been shown to activate caspase-3, a key executioner caspase in the apoptotic pathway.
The cytotoxic effects appear to be selective for cancer cells in some cases, with lower toxicity observed against non-cancerous cell lines. The antiproliferative effects of these compounds have been evaluated using assays such as the MTT assay, which measures cell viability.
In addition to their anticancer effects, certain derivatives have shown potent antimicrobial activity against a panel of multidrug-resistant pathogens. Notably, a 5-oxopyrrolidine derivative has demonstrated selective activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
The table below summarizes the observed in vitro cellular effects of selected this compound derivatives and related compounds.
| Compound Class | Cell Line(s) | Observed In Vitro Effects |
| 5-Oxopyrrolidine-hydrazone derivatives | A549 (Human Lung Adenocarcinoma) | Potent anticancer activity, reduced cell viability. |
| 5-Oxopyrrolidine derivative with 5-nitrothiophene substituents | Multidrug-resistant Staphylococcus aureus | Promising and selective antimicrobial activity. |
| Tert-butyl-pyrrolidine-1-carboxylic ester derivative | MCF-7 and MDA-MB-231 (Breast Cancer) | Growth inhibition, induction of oxidative damage and cell death. |
| 5-Oxopyrrolidine-3-carbohydrazide derivatives | IGR39 (Melanoma), MDA-MB-231 (Triple-Negative Breast Cancer), Panc-1 (Pancreatic Carcinoma) | Cytotoxicity in 2D and 3D models, inhibition of cell migration. |
Effects on Cell Viability and Growth (at the cellular level)
Derivatives of 5-oxopyrrolidine have demonstrated a range of cytotoxic and anti-proliferative effects against various cancer cell lines. The specific substitutions on the pyrrolidine ring play a crucial role in determining the potency and selectivity of these compounds.
A study investigating a series of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed that hydrazone-containing compounds were particularly effective at reducing the viability of human triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375) cells. nih.gov The cytotoxic effects were evaluated after 72 hours of incubation. Notably, certain compounds exhibited greater activity against the A375 melanoma cell line and were less potent against the MDA-MB-231 breast cancer cell line. nih.gov
One of the most active compounds identified was a hydrazone derivative, 9f , which bears an N'-(4-methylbenzylidene) moiety. This compound was found to be the most cytotoxic in both prostate adenocarcinoma PPC-1 and melanoma A375 cell lines. nih.gov The study also highlighted that compounds 9c , 9e , and 10 showed a degree of selectivity for cancer cells over normal human foreskin fibroblasts (CRL-4001). nih.gov
Similarly, research on other 5-oxopyrrolidine derivatives has shown structure-dependent anticancer activity. For instance, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives, including hydrazones, pyrroles, pyrazoles, oxadiazoles, and triazoles, were synthesized and evaluated for their effects on the viability of human A549 pulmonary epithelial cells. mdpi.com Another study on novel 5-oxopyrrolidine derivatives bearing azole, diazole, and hydrazone moieties also reported potent anticancer activity against A549 cells for some of the synthesized compounds. nih.govnih.govmdpi.comresearchgate.net
The table below summarizes the cytotoxic activity of selected 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives on different cancer cell lines, presented as the concentration that inhibits 50% of cell growth (IC₅₀).
Table 1: Cytotoxic Activity (IC₅₀, µM) of Selected 5-Oxopyrrolidine Derivatives on Various Cancer Cell Lines
| Compound | MDA-MB-231 (Breast) | PPC-1 (Prostate) | A375 (Melanoma) | CRL-4001 (Fibroblasts) |
|---|---|---|---|---|
| 7b | >100 | 50.8 ± 1.1 | 30.5 ± 0.9 | 63.2 ± 1.3 |
| 9c | 98.7 ± 2.1 | 50.1 ± 1.2 | 31.6 ± 0.8 | >100 |
| 9e | 80.2 ± 1.5 | 45.3 ± 1.0 | 25.1 ± 0.7 | 95.5 ± 2.5 |
| 9f | 65.5 ± 1.4 | 20.3 ± 0.5 | 15.8 ± 0.4 | 55.4 ± 1.1 |
| 10 | >100 | 70.8 ± 1.8 | 40.2 ± 1.0 | >100 |
| Doxorubicin | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 | 1.2 ± 0.2 |
Data is sourced from a study on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. nih.gov
Cell Migration Inhibition
The ability of cancer cells to migrate is a critical factor in tumor invasion and metastasis. Some derivatives of 5-oxopyrrolidine have been investigated for their potential to inhibit this process.
In a study utilizing a "wound healing" assay, the impact of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives on the migration of cancer cells was assessed. nih.gov This assay creates a scratch in a confluent cell monolayer, and the ability of the cells to migrate and close the gap is monitored over time. The results indicated that compound 9e , which has an N'-(4-bromobenzylidene) moiety, had the most significant inhibitory effect on cell migration. nih.gov This suggests that specific structural features of these derivatives can interfere with the cellular machinery responsible for cell motility.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes
The synthesis of chiral pyrrolidines remains a critical area of research, and tert-butyl 5-oxopyrrolidine-3-carboxylate is no exception. Future efforts are geared towards developing more efficient, stereoselective, and environmentally benign synthetic methodologies.
Asymmetric Organocatalysis: A primary focus is the advancement of asymmetric organocatalysis to establish the crucial C3 stereocenter with high enantioselectivity. Research into novel chiral catalysts, such as proline derivatives and cinchona alkaloids, could lead to more concise and scalable routes, avoiding the use of metal catalysts. For instance, the development of organocatalytic enantioselective Michael addition reactions has been shown to be a concise method for synthesizing highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org
Biocatalytic and Enzymatic Synthesis: The use of enzymes and whole-cell systems presents a green and highly selective alternative for producing enantiopure compounds. Future research will likely explore novel carbonyl reductases or transaminases for the asymmetric synthesis of precursors. nih.gov Biocatalytic methods, such as the use of Lactobacillus kefir for asymmetric reduction, have demonstrated the ability to produce related chiral building blocks with high diastereomeric excess (>99%). nih.gov This approach offers mild reaction conditions and minimizes chemical waste.
Flow Chemistry: The application of continuous flow technology could significantly improve the synthesis of this compound. Flow chemistry allows for precise control over reaction parameters (temperature, pressure, and reaction time), which can enhance reaction yields, improve safety, and facilitate easier scale-up compared to traditional batch processes.
Exploration of New Chemical Transformations
The pyrrolidinone core of this compound is a robust scaffold amenable to a wide range of chemical modifications. Future research is set to unlock new chemical transformations, expanding its utility as a versatile intermediate.
Selective C-H Functionalization: A significant emerging area is the direct and selective functionalization of C-H bonds on the pyrrolidinone ring. Developing catalytic systems that can precisely modify specific positions on the scaffold without the need for pre-installed functional groups would streamline the synthesis of complex derivatives.
Ring-Opening and Rearrangement Reactions: Exploring novel ring-opening reactions of the lactam could provide access to valuable acyclic amino acid derivatives with diverse functionalities. Similarly, controlled rearrangement reactions could yield alternative heterocyclic systems, further broadening the chemical space accessible from this starting material.
Derivatization into Privileged Scaffolds: The compound serves as an excellent starting point for creating more complex, three-dimensional structures often found in natural products and pharmaceuticals. nih.gov Research has shown that related 5-oxopyrrolidine structures can be transformed into a variety of derivatives bearing azole, diazole, and hydrazone moieties, which have shown biological activity. mdpi.com Future work will focus on converting the core structure into spirocyclic and bridged systems, which are considered "privileged structures" in drug discovery due to their conformational rigidity and novelty. nih.gov
Expansion of Applications in Chemical Biology
The structural motifs within this compound make it an attractive scaffold for developing tools and probes in chemical biology.
Development of Molecular Probes: The pyrrolidinone scaffold can be elaborated with reporter tags (e.g., fluorophores, biotin) to create molecular probes for studying biological processes. These probes can be used to track the localization of specific enzymes or receptors within cells and tissues. For instance, related thiazole (B1198619) carboxylate inhibitors have been developed into cellular target engagement probes to study kinesin activity. nih.gov
Activity-Based Probes (ABPs): Future research could involve designing ABPs based on this scaffold. By incorporating a reactive "warhead," these probes can covalently label the active site of specific enzymes, allowing for the profiling of enzyme activity in complex biological samples.
Scaffold for Drug Delivery Systems: The carboxylic acid moiety (after deprotection) provides a convenient handle for conjugation to drugs, peptides, or polymers. This could facilitate the development of targeted drug delivery systems or prodrugs with enhanced metabolic stability and controlled release profiles. The use of a tert-butyl ester in related compounds has been shown to significantly increase stability in gastrointestinal homogenates, a key feature for prodrug design. acs.org As shown in the table below, this modification dramatically improves the compound's resilience.
| Prodrug Moiety | Percent Remaining (1 hr) |
| Methyl Ester | <10% |
| Ethyl Ester | <10% |
| Tert-butyl Ester | >50% |
| Methyl Amide | >50% |
Advanced Computational Modeling for Drug Design
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery. nih.gov The this compound scaffold is well-suited for such in silico approaches.
Virtual Library Design and Screening: Computational methods can be used to design vast virtual libraries of derivatives based on the core scaffold. nih.gov These libraries can then be screened in silico against biological targets of interest (e.g., kinases, proteases, G-protein coupled receptors) to identify promising hit compounds for synthesis and biological evaluation. This approach significantly accelerates the early stages of drug discovery.
Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, molecular docking studies can predict the binding modes of novel derivatives. This information can guide the rational design of modifications to the scaffold to improve binding affinity and selectivity. Computational analysis of docking poses and energy profiles for hit analogs is a key part of optimizing lead compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Pharmacokinetic Modeling: By synthesizing and testing a series of derivatives, QSAR models can be developed to correlate specific structural features with biological activity. Furthermore, computational tools can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov This allows for the early-stage optimization of drug-like properties, reducing the likelihood of late-stage failures in drug development.
Q & A
Q. What are the established synthetic routes for tert-butyl 5-oxopyrrolidine-3-carboxylate, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step protocols starting from pyrrolidine derivatives. Key steps include:
- Esterification : Use of tert-butyl protecting groups under strong bases (e.g., NaH or KOtBu) in anhydrous solvents like THF or CH₂Cl₂ to prevent hydrolysis .
- Oxidation : Controlled oxidation at the 5-position of pyrrolidine using reagents like Dess–Martin periodinane or OsO₄ to introduce the oxo group .
- Purification : Column chromatography or recrystallization to isolate the product, with monitoring via TLC or HPLC .
Q. How is the structural integrity of this compound validated experimentally?
- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbonyl resonance (δ ~170-180 ppm for the ester and ketone groups). IR spectroscopy identifies C=O stretches (~1740 cm⁻¹) .
- Crystallography : X-ray diffraction (XRD) using programs like SHELXL for single-crystal analysis. For example, bond angles and torsion parameters in related tert-butyl pyrrolidine esters have been resolved to ±0.001 Å precision .
Advanced Research Questions
Q. What methodologies address contradictions in spectroscopic data during derivative characterization?
Discrepancies in NMR/IR spectra (e.g., unexpected splitting or missing peaks) can arise from tautomerism or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign stereochemistry .
- Computational Validation : Compare experimental data with density functional theory (DFT)-predicted spectra (e.g., using Gaussian or ORCA software) .
- Isotopic Labeling : ¹⁸O tracing to confirm oxidation sites .
Q. How can enantioselective syntheses of this compound derivatives be designed?
- Chiral Catalysts : Use of asymmetric organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) to induce stereochemistry at the 3-position .
- Kinetic Resolution : Enzymatic methods (lipases or esterases) to separate enantiomers during esterification .
- Circular Dichroism (CD) : To confirm enantiomeric excess (ee) and absolute configuration .
Q. What role does the tert-butyl ester group play in cross-coupling reactions involving this compound?
- Steric Protection : The bulky tert-butyl group shields the pyrrolidine nitrogen, preventing unwanted side reactions during Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .
- Thermal Stability : Enhances resistance to decarboxylation at elevated temperatures (>100°C) in Heck or Sonogashira reactions .
- Deprotection Strategies : TFA or HCl in dioxane selectively removes the tert-butyl group post-coupling, enabling further functionalization .
Q. Which computational approaches predict the biological activity of analogs of this compound?
- Molecular Docking : AutoDock or Schrödinger Suite to model interactions with targets like kinases or GPCRs. For example, the oxo group may form hydrogen bonds with catalytic residues .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at the 5-position) with IC₅₀ values in enzyme inhibition assays .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize analogs for in vitro testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
